molecular formula C12H13F3N2O3 B2920469 3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide CAS No. 444151-78-4

3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide

Cat. No.: B2920469
CAS No.: 444151-78-4
M. Wt: 290.242
InChI Key: MGDIGUJAVWBLEA-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide is an organic compound that belongs to the class of amides. This compound features a methoxyphenyl group, a trifluoroacetyl group, and a propanamide backbone. It is of interest in various fields of chemistry and pharmacology due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde, trifluoroacetic anhydride, and 3-aminopropanoic acid.

    Formation of Intermediate: The 4-methoxybenzaldehyde is first reacted with trifluoroacetic anhydride to form 4-methoxyphenyl trifluoroacetate.

    Amidation Reaction: The intermediate is then reacted with 3-aminopropanoic acid under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Using large reactors to carry out the reactions in batches.

    Continuous Flow Processing: Utilizing continuous flow reactors for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The trifluoroacetyl group can be substituted with other acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.

Major Products

    Oxidation: Formation of 3-(4-hydroxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide.

    Reduction: Formation of 3-(4-Methoxyphenyl)-3-aminopropane.

    Substitution: Formation of various acyl derivatives depending on the substituent used.

Scientific Research Applications

3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide: Similar structure with a hydroxyl group instead of a methoxy group.

    3-(4-Methoxyphenyl)-3-aminopropane: Lacks the trifluoroacetyl group.

Uniqueness

    Structural Features: The presence of both a methoxyphenyl group and a trifluoroacetyl group makes it unique.

Properties

IUPAC Name

3-(4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O3/c1-20-8-4-2-7(3-5-8)9(6-10(16)18)17-11(19)12(13,14)15/h2-5,9H,6H2,1H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDIGUJAVWBLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)N)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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